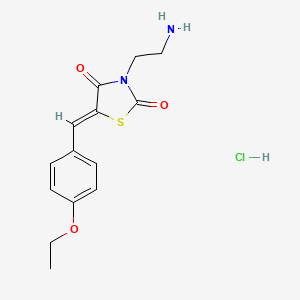
Erk Inhibitor
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Extracellular signal-regulated kinase inhibitors are a class of compounds that target the extracellular signal-regulated kinase pathway, which is a critical signaling pathway involved in the regulation of various cellular processes such as proliferation, differentiation, and survival. Aberrations in this pathway are commonly associated with various cancers, making extracellular signal-regulated kinase inhibitors a significant focus in cancer research and therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
For example, the synthesis of LY3214996, a potent extracellular signal-regulated kinase inhibitor, involves the following steps :
Formation of the Core Structure: The core structure is often synthesized through a series of condensation and cyclization reactions.
Functional Group Introduction: Functional groups that enhance the binding affinity and selectivity of the inhibitor are introduced through various substitution reactions.
Purification: The final compound is purified using techniques such as chromatography to ensure high purity and potency.
Industrial Production Methods
Industrial production of extracellular signal-regulated kinase inhibitors involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography are commonly used for purification on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
Extracellular signal-regulated kinase inhibitors undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific extracellular signal-regulated kinase inhibitor and the reaction conditions. Generally, these reactions aim to enhance the inhibitor’s binding affinity and selectivity for its target .
Aplicaciones Científicas De Investigación
Extracellular signal-regulated kinase inhibitors have a wide range of applications in scientific research, including:
Chemistry: Used as tools to study the extracellular signal-regulated kinase pathway and its role in various chemical processes.
Biology: Employed to investigate the role of the extracellular signal-regulated kinase pathway in cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Used in the development of targeted therapies for cancers with aberrations in the extracellular signal-regulated kinase pathway.
Mecanismo De Acción
Extracellular signal-regulated kinase inhibitors exert their effects by binding to the extracellular signal-regulated kinase enzyme and inhibiting its activity. This prevents the phosphorylation and activation of downstream targets in the extracellular signal-regulated kinase pathway, thereby inhibiting cellular processes such as proliferation and survival. The molecular targets of extracellular signal-regulated kinase inhibitors include the extracellular signal-regulated kinase enzyme itself and various downstream substrates .
Comparación Con Compuestos Similares
Extracellular signal-regulated kinase inhibitors are unique in their ability to specifically target the extracellular signal-regulated kinase pathway. Similar compounds include:
BRAF Inhibitors: Target the BRAF enzyme upstream of extracellular signal-regulated kinase.
MEK Inhibitors: Target the MEK enzyme directly upstream of extracellular signal-regulated kinase.
PI3K Inhibitors: Target the PI3K enzyme in a parallel signaling pathway.
Compared to these compounds, extracellular signal-regulated kinase inhibitors offer the advantage of directly targeting the terminal node of the pathway, potentially overcoming resistance mechanisms that arise with upstream inhibitors .
Propiedades
Fórmula molecular |
C14H17ClN2O3S |
|---|---|
Peso molecular |
328.8 g/mol |
Nombre IUPAC |
(5Z)-3-(2-aminoethyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C14H16N2O3S.ClH/c1-2-19-11-5-3-10(4-6-11)9-12-13(17)16(8-7-15)14(18)20-12;/h3-6,9H,2,7-8,15H2,1H3;1H/b12-9-; |
Clave InChI |
PQVLWVGMXJPJLG-MWMYENNMSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCN.Cl |
SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCN.Cl |
SMILES canónico |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


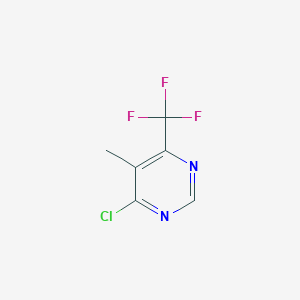


![2-Chloro-1-[5-(2-methyl-2-propanyl)-1,2-oxazol-3-yl]ethanone](/img/structure/B1644291.png)

![2-[1,4]Diazepan-1-yl-cyclohepta-2,4,6-trienone hydrochloride](/img/structure/B1644296.png)
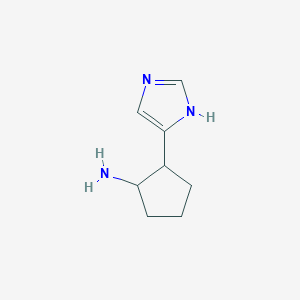
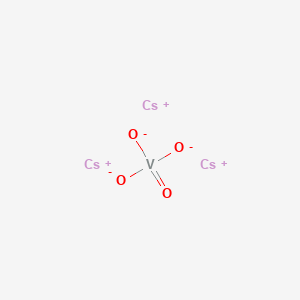
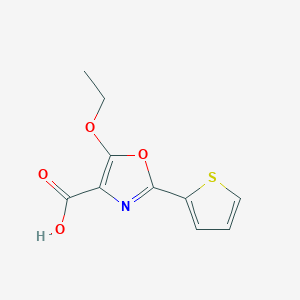
![[4-(3-Methoxyphenyl)phenyl]methanamine](/img/structure/B1644322.png)

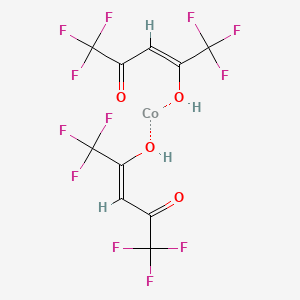
![[2-Oxo-4-(trifluoromethyl)chromen-7-yl] (Z)-octadec-9-enoate](/img/structure/B1644339.png)

